(3R)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
(3R)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the class of benzofurans. This compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions of the benzofuran ring, and an amine group at the 3 position. The (3R) configuration indicates the specific stereochemistry of the compound, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atoms.
Scientific Research Applications
(3R)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity can be studied to understand its effects on various biological systems.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-ol: Similar structure but with a hydroxyl group instead of an amine.
(3R)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
(3R)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific stereochemistry and the presence of both chlorine atoms and an amine group. This combination of features can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H7Cl2NO |
---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
(3R)-5,7-dichloro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7Cl2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m0/s1 |
InChI Key |
OKEOLIUJGZJCIX-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=CC(=C2)Cl)Cl)N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)Cl)Cl)N |
Origin of Product |
United States |
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